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molecular formula C7H11NO2 B015815 Ethyl 2-cyano-2-methylpropanoate CAS No. 1572-98-1

Ethyl 2-cyano-2-methylpropanoate

Cat. No. B015815
M. Wt: 141.17 g/mol
InChI Key: FYGRPGOHQCPZCV-UHFFFAOYSA-N
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Patent
US09186367B2

Procedure details

To a solution of ethyl 2-cyano-2-methylpropanoate (0.6 g, 4.2 mmol, 1.0 equiv) in 6 mL of ethanol/ammonium hydroxide (10:1) was added Ra/Ni (20%, 0.12 g). The resulting mixture was stirred under hydrogen at r.t. for 16 h. The catalyst was filtered off, and the filtrate was concentrated to give ethyl 3-amino-2,2-dimethylpropanoate (0.43 g, yield: 70%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ: 4.15 (q, 2H), 2.77 (s, 2H), 1.76 (s, 2H), 1.26 (t, 3H), 1.18 (s, 6H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethanol ammonium hydroxide
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:10])([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2]>C(O)C.[OH-].[NH4+].[Ni]>[NH2:2][CH2:1][C:3]([CH3:10])([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)(C)C
Name
ethanol ammonium hydroxide
Quantity
6 mL
Type
solvent
Smiles
C(C)O.[OH-].[NH4+]
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen at r.t. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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